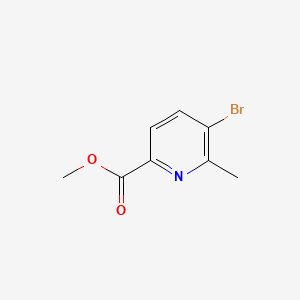

Methyl 5-bromo-6-methylpicolinate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 5-bromo-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHGDXUQVBDEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743892 | |

| Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215860-20-0 | |

| Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-bromo-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-bromo-6-methylpicolinate, a key intermediate in organic and medicinal chemistry. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its applications in the development of novel therapeutic agents. The information is presented to support researchers and professionals in leveraging this compound for their work in drug discovery and chemical synthesis.

Chemical Properties and Identifiers

This compound is a pyridine derivative with the systematic IUPAC name methyl 5-bromo-6-methylpyridine-2-carboxylate. Its chemical structure and key identifiers are crucial for its accurate use in research and development.

| Property | Value | Reference |

| CAS Number | 1215860-20-0 | |

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.06 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. The following table summarizes available data, noting that some values are predicted.

| Property | Value | Remarks | Reference |

| Boiling Point | 301.8 ± 37.0 °C | Predicted | [1] |

| Density | 1.503 ± 0.06 g/cm³ | Predicted | [1] |

| Storage Temperature | Inert atmosphere, room temperature | [1] |

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol describes the esterification of 5-bromo-6-methylpyridine-2-carboxylic acid to yield the target compound.[1]

Materials:

-

5-bromo-6-methylpyridine-2-carboxylic acid

-

Methanol

-

Thionyl chloride

-

Methyl tert-butyl ether (MTBE)

-

Hexane

-

Water

Procedure:

-

In a suitable reactor, charge 5-bromo-6-methylpyridine-2-carboxylic acid and methanol.

-

Slowly add thionyl chloride to the stirred mixture, maintaining the temperature between 20-30 °C.

-

After the addition is complete, heat the reaction mixture to 55-65 °C and maintain for 2 hours.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is less than 2%.

-

Remove the solvent by distillation under reduced pressure at a temperature below 40 °C.

-

To the residue, add MTBE and stir for 30 minutes to dissolve the crude product.

-

Transfer the MTBE solution to a separate vessel.

-

Add water to the original reactor and then pump the MTBE solution back into the reactor, maintaining a temperature of 0-5 °C with stirring for 1 hour.

-

Separate the aqueous and organic layers. Extract the aqueous layer with MTBE.

-

Combine all organic phases and concentrate under reduced pressure at a temperature below 40 °C.

-

Add hexane to the concentrated residue and stir.

-

Isolate the solid product by centrifugation and dry to obtain this compound as a white powder.[1]

Applications in Drug Development and Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] Its utility stems from the presence of multiple reactive sites that allow for further functionalization.

While specific, publicly available examples of its direct incorporation into named drug candidates are limited, its structural motifs are found in various biologically active compounds. The bromo- and methyl-substituted pyridine core is a common scaffold in medicinal chemistry. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functionalities, making it a versatile intermediate for creating libraries of compounds for screening.

General Synthetic Utility Workflow

The following diagram illustrates the general utility of this compound as a synthetic intermediate.

Caption: Synthetic utility of this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. The following is a summary of its hazard information.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided essential information on its properties, a detailed synthesis protocol, and an overview of its potential applications. As research continues, the utility of this compound in the development of novel and effective therapeutic agents is expected to expand.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-bromo-6-methylpicolinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a robust synthetic protocol, physical and chemical properties, and safety information. While a definitive experimental characterization via NMR and mass spectrometry is not publicly available, this guide furnishes the foundational knowledge for its preparation and handling.

Compound Overview

This compound is a substituted pyridine derivative with the chemical formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] Its structure, featuring a bromine atom and a methyl group on the pyridine ring, along with a methyl ester, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1215860-20-0 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Boiling Point | 301.8±37.0 °C (Predicted) | [1] |

| Density | 1.503±0.06 g/cm³ (Predicted) | [1] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Synthesis Pathway

The primary and most direct route to this compound is through the esterification of 5-bromo-6-methylpyridine-2-carboxylic acid. This reaction is typically carried out in methanol with thionyl chloride acting as an activating agent for the carboxylic acid.

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of this compound[1]

This protocol details the esterification of 5-bromo-6-methylpyridine-2-carboxylic acid.

Materials:

-

5-bromo-6-methylpyridine-2-carboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Methyl tert-butyl ether (MTBE)

-

Hexane

-

Water

Equipment:

-

Reactor with a glass liner and stirring mechanism

-

Distillation apparatus

-

Centrifuge

Procedure:

-

Reaction Setup: In a reactor equipped with a glass liner, sequentially add 5-bromo-6-methylpyridine-2-carboxylic acid and methanol.

-

Addition of Thionyl Chloride: Under stirring, slowly add thionyl chloride while maintaining the reaction temperature between 20-30 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 55-65 °C and maintain this temperature for 2 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting material is less than 2%.

-

Solvent Removal: Upon completion, remove the solvent by distillation under reduced pressure at a temperature below 40 °C.

-

Work-up:

-

Add Methyl tert-butyl ether (MTBE) to the residue and stir for 30 minutes to dissolve the crude product.

-

Transfer the MTBE solution to a separate container.

-

Add water to the original reactor and then pump the MTBE solution back into the reactor while maintaining the temperature at 0-5 °C and stirring for 1 hour.

-

After phase separation, extract the aqueous layer with MTBE.

-

-

Purification:

-

Combine all organic phases and concentrate under reduced pressure at a temperature below 40 °C.

-

Add hexane to the concentrated residue and stir.

-

Separate the resulting solid by centrifugation and dry to obtain this compound as a white powder.

-

Caption: Experimental workflow for the synthesis.

Characterization Data

Table 2: Predicted Characterization Data

| Technique | Predicted Data |

| ¹H NMR | Due to the electron-withdrawing nature of the bromine and the ester group, the two aromatic protons are expected to appear as doublets in the range of 7.5-8.5 ppm. The methyl ester protons will be a singlet around 3.9-4.1 ppm, and the methyl group on the pyridine ring will be a singlet around 2.5-2.7 ppm. |

| ¹³C NMR | The spectrum is expected to show 8 distinct signals. The carbonyl carbon of the ester will be in the 160-170 ppm region. The aromatic carbons will appear between 120-160 ppm. The methyl ester carbon will be around 50-55 ppm, and the ring-attached methyl carbon will be in the 15-25 ppm range. |

| Mass Spec (EI) | The molecular ion peak (M+) would be expected at m/z 229 and 231 with approximately equal intensity, characteristic of a compound containing one bromine atom. Fragmentation may involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 198/200, or the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 170/172. |

Safety Information

This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Table 3: GHS Hazard Information [2]

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Applications

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its utility is found in:

-

Pharmaceutical Development: As a precursor for novel drug candidates.

-

Agrochemical Synthesis: In the creation of new pesticides and herbicides.

-

Materials Science: As a component in the development of new materials with specific properties.

-

Chemical Research: As a building block for the synthesis of various heterocyclic compounds.

References

A Technical Guide to the Spectroscopic Analysis of Methyl 5-bromo-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-bromo-6-methylpicolinate (CAS No: 1215860-20-0).[1] Due to the limited availability of published experimental spectra in public databases, this guide presents predicted data based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data.

Compound Information

-

IUPAC Name: Methyl 5-bromo-6-methylpyridine-2-carboxylate

-

Molecular Formula: C₈H₈BrNO₂[1]

-

Molecular Weight: 230.06 g/mol [1]

-

Physical Form: Solid

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-4 |

| ~7.65 | d | 1H | H-3 |

| ~3.95 | s | 3H | O-CH₃ (Ester) |

| ~2.60 | s | 3H | Ar-CH₃ (at C-6) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~158 | C-6 |

| ~148 | C-2 |

| ~142 | C-4 |

| ~128 | C-3 |

| ~120 | C-5 |

| ~53 | O-CH₃ (Ester) |

| ~24 | Ar-CH₃ (at C-6) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Solid, KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic, CH₃) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1580, ~1450 | Medium | C=C and C=N stretches (pyridine ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-N stretch (pyridine ring) |

| ~850 | Strong | C-H bend (aromatic, out-of-plane) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 231/229 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 200/198 | Medium | [M - OCH₃]⁺ |

| 172/170 | Medium | [M - COOCH₃]⁺ |

| 149 | High | [M - Br]⁺ |

| 91 | Medium | [M - Br - COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.[2]

-

-

Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans is usually required due to the low natural abundance of ¹³C.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone).[4]

-

Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment (or a clean, empty salt plate) to subtract atmospheric and instrumental interferences.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[5] The sample is heated in a vacuum to promote vaporization.[6]

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[7] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which may then undergo fragmentation.[5][7]

-

-

Mass Analysis:

-

Detection and Spectrum Generation:

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its spectroscopic characterization.

Caption: Chemical structure of this compound with predicted ¹H NMR assignments.

Caption: Workflow for the spectroscopic characterization of an organic compound.

References

- 1. This compound CAS#: 1215860-20-0 [m.chemicalbook.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

The Bromomethyl Group in Picolinates: A Technical Guide to Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

The bromomethyl group attached to a picolinate framework is a key functional motif in synthetic chemistry, offering a versatile handle for the introduction of diverse molecular fragments. Its reactivity, primarily governed by nucleophilic substitution, is of significant interest to researchers in drug discovery and materials science for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the chemical reactivity of the bromomethyl group in picolinates, detailing reaction mechanisms, influencing factors, quantitative data, and experimental protocols.

Core Concepts: Reactivity and Mechanism

The chemical behavior of the bromomethyl group in picolinates is analogous to that of benzylic bromides. The proximity of the pyridine ring significantly influences the reactivity of the C-Br bond, primarily through resonance stabilization of the transition state and any potential carbocation intermediate. Nucleophilic substitution is the predominant reaction pathway, proceeding through either an SN1 or SN2 mechanism.

SN2 Mechanism: This is a single-step, concerted process where a nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the simultaneous displacement of the bromide leaving group. The reaction rate is dependent on the concentration of both the bromomethyl picolinate and the nucleophile. Steric hindrance around the reaction center plays a crucial role, with less hindered substrates reacting more readily.

SN1 Mechanism: This two-step mechanism involves the initial, rate-determining formation of a resonance-stabilized picolinylmethyl carbocation, followed by rapid attack by a nucleophile. The stability of this carbocation is enhanced by the delocalization of the positive charge onto the pyridine ring. This pathway is more likely with weaker nucleophiles and in polar, protic solvents that can stabilize the carbocation intermediate.

The interplay between these two mechanisms is influenced by several factors:

-

Nucleophile Strength and Concentration: Stronger nucleophiles and higher concentrations favor the SN2 pathway.

-

Solvent Polarity: Polar aprotic solvents favor SN2 reactions, while polar protic solvents can promote the SN1 mechanism by stabilizing the carbocation intermediate.

-

Substituents on the Pyridine Ring: The electronic properties of substituents on the picolinate ring can modulate the reactivity of the bromomethyl group. Electron-withdrawing groups can decrease the electron density of the ring, potentially slowing down the formation of a carbocation and thus disfavoring the SN1 pathway. Conversely, electron-donating groups can stabilize a developing positive charge, potentially favoring an SN1 mechanism.

-

Position of the Bromomethyl Group: The position of the bromomethyl group on the pyridine ring (e.g., at the 2-, 3-, or 4-position) can influence its reactivity due to differing resonance and inductive effects.

Quantitative Data on Reactivity

While extensive kinetic studies specifically on bromomethyl picolinates are limited in publicly available literature, data from analogous systems and related reactions provide valuable insights. The following tables summarize representative yields for nucleophilic substitution reactions involving bromomethyl-substituted aromatic compounds, which can serve as a predictive framework for the reactivity of bromomethyl picolinates.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-aminopiperidine-2,6-dione HCl / Et3N | DMSO | 50-55 | 12 | Not specified, but used in a multi-step synthesis | U.S. Patent 10,392,364 B2 |

| Methyl bromoacetate | Sodium azide | Methanol/Water | Reflux | 2 | 89-90 | Organic Syntheses Procedure |

| 2-Bromo-6-methylpyridine | N-bromosuccinimide (NBS) / AIBN | Carbon tetrachloride | Reflux | 3-4 | Not specified, synthesis of 2-bromo-6-(bromomethyl)pyridine | BenchChem Technical Guide |

| 5-Bromo-2-methylpyridine | Potassium permanganate | Water | 85 | 1.5 | 77 (of the corresponding carboxylic acid) | Chinese Patent CN104987308A |

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis and reaction of bromomethyl picolinates and related compounds.

Synthesis of Methyl 6-(bromomethyl)picolinate

This protocol describes a typical procedure for the bromination of a methylpicolinate precursor.

Materials:

-

Methyl 6-methylpicolinate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 6-methylpicolinate (1.0 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.05-0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

General Protocol for Nucleophilic Substitution with an Amine

This protocol outlines a general procedure for the N-alkylation of an amine using a bromomethyl picolinate.

Materials:

-

Methyl 6-(bromomethyl)picolinate

-

Primary or secondary amine (1.0-1.2 equivalents)

-

Anhydrous base (e.g., potassium carbonate, cesium carbonate, or triethylamine) (1.5-2.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent.

-

Add the anhydrous base to the mixture and stir.

-

Add a solution of methyl 6-(bromomethyl)picolinate (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

-

After completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Substitution with Sodium Azide

This protocol provides a method for the synthesis of an azidomethyl picolinate.

Materials:

-

Methyl 6-(bromomethyl)picolinate

-

Sodium azide (1.1-1.5 equivalents)

-

Dimethylformamide (DMF) or Acetone/Water mixture

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve methyl 6-(bromomethyl)picolinate (1.0 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

Add sodium azide to the solution and stir the mixture.

-

Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC. Caution: Azides can be explosive, especially when heated. Take appropriate safety precautions.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the azidomethyl picolinate. Further purification may be carried out by column chromatography if necessary.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key reaction workflows and logical relationships in the chemistry of bromomethyl picolinates.

Caption: Synthetic workflow for the functionalization of methyl 6-(bromomethyl)picolinate.

Caption: Factors influencing the SN1 vs. SN2 reaction pathway.

Conclusion

The bromomethyl group on a picolinate scaffold is a highly valuable functional group for the synthesis of a wide range of compounds, particularly in the context of drug discovery and development. Its reactivity, dominated by nucleophilic substitution, can be modulated by careful selection of reaction conditions and the nature of the nucleophile. This guide provides a foundational understanding of the principles governing these reactions, along with practical experimental protocols. Further research into the specific kinetics and a broader range of nucleophilic transformations will undoubtedly continue to expand the synthetic utility of this important class of molecules.

An In-depth Technical Guide on the Solubility and Stability of Methyl 5-bromo-6-methylpicolinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of Methyl 5-bromo-6-methylpicolinate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Due to the limited availability of specific experimental data in public literature, this document focuses on established protocols and best practices for characterizing the physicochemical properties of this compound. It outlines detailed experimental workflows for solubility and stability profiling, provides templates for data presentation, and visualizes key processes to aid in experimental design and execution.

Introduction

This compound (CAS No: 1215860-20-0) is a brominated methylpyridine derivative with significant applications as a building block in organic synthesis.[2] Its unique structure makes it a valuable precursor for creating novel drug candidates and new materials with specific properties.[1] Understanding its solubility and stability in various organic solvents is critical for its use in chemical reactions, purification processes, formulation development, and for ensuring its quality and shelf-life. This guide presents a framework for systematically evaluating these crucial parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.

| Property | Value | Reference |

| CAS Number | 1215860-20-0 | [3] |

| Molecular Formula | C8H8BrNO2 | [3][4] |

| Molecular Weight | 230.06 g/mol | [3][5] |

| Appearance | Off-white to yellow solid | [3] |

| Predicted Boiling Point | 301.8 ± 37.0 °C | [1][3] |

| Predicted Density | 1.503 ± 0.06 g/cm3 | [1][3] |

| Storage | Inert atmosphere, Room Temperature | [3] |

Solubility Profiling

The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis and formulation. A systematic approach to solubility determination involves both qualitative assessment and quantitative measurement. The principle of "like dissolves like" suggests that the polarity of the solvent relative to the solute is a key determinant of solubility.[6]

Recommended Solvents for Screening

A diverse range of organic solvents should be screened to establish a comprehensive solubility profile. These can be categorized as follows:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone

-

Non-polar Solvents: Hexane, Toluene, Dichloromethane

-

Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)[3]

Data Presentation for Solubility

Quantitative solubility data should be systematically organized for clarity and comparative analysis.

Table 2: Equilibrium Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Example: Methanol | 25 | HPLC-UV | ||

| 40 | HPLC-UV | |||

| Example: Toluene | 25 | HPLC-UV | ||

| 40 | HPLC-UV | |||

| Example: Acetonitrile | 25 | HPLC-UV | ||

| 40 | HPLC-UV |

Stability Assessment

Evaluating the chemical stability of this compound is essential for determining appropriate storage conditions, shelf-life, and compatibility with other reagents. Stability studies typically involve forced degradation (stress testing) and long-term stability testing under defined conditions.[7][8]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation pathways and products.[7] These studies are crucial for developing stability-indicating analytical methods.[7]

Stress Conditions for Forced Degradation:

-

Acidic Hydrolysis: e.g., 0.1 M HCl in a suitable co-solvent at elevated temperature.

-

Basic Hydrolysis: e.g., 0.1 M NaOH in a suitable co-solvent at elevated temperature.

-

Oxidation: e.g., 3% H2O2 in a suitable solvent at room temperature.

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).

-

Photostability: Exposing the solid compound and a solution to UV and visible light.

Data Presentation for Stability

The results from forced degradation studies should be tabulated to summarize the extent of degradation and the number of degradation products formed.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | Temperature (°C) | % Assay | % Degradation | Number of Degradants |

| 0.1 M HCl | 24 h | 60 | |||

| 0.1 M NaOH | 8 h | 40 | |||

| 3% H2O2 | 24 h | 25 | |||

| Thermal | 48 h | 80 | |||

| Photolytic (Solution) | 24 h | 25 |

Experimental Protocols

Detailed methodologies are provided below for the systematic evaluation of solubility and stability.

Protocol for Quantitative Solubility Determination (Equilibrium Method)

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a selected organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 40°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solids.

-

Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3] The concentration of the compound in the original supernatant is calculated based on a standard calibration curve.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Protocol for Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Application:

-

Acid/Base Hydrolysis: Add an equal volume of the stock solution to a solution of the acid (e.g., 0.2 M HCl) or base (e.g., 0.2 M NaOH) to achieve the target stress condition (e.g., 0.1 M). Incubate at a specified temperature.

-

Oxidation: Mix the stock solution with a solution of the oxidizing agent (e.g., 6% H2O2) to achieve the target concentration (e.g., 3%).

-

Thermal: Store the solid compound in a temperature-controlled oven.

-

Photolytic: Place both the solid compound and a solution in a photostability chamber.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base-stressed samples, neutralize them before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all process-related impurities and degradation products.

-

Data Evaluation: Calculate the percentage of the remaining parent compound and the relative amounts of any degradation products formed.

Visualizations

Diagrams illustrating the experimental workflows and conceptual relationships are provided below.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Caption: Principle of "Like Dissolves Like" in Solubility.

References

- 1. Cas 1215860-20-0,this compound | lookchem [lookchem.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. This compound CAS#: 1215860-20-0 [m.chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. 1215860-20-0|this compound|BLD Pharm [bldpharm.com]

- 6. chem.ws [chem.ws]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

Theoretical studies on the electronic properties of brominated pyridines

An In-depth Technical Guide on the Theoretical Studies of the Electronic Properties of Brominated Pyridines

Introduction

Pyridines, heterocyclic aromatic compounds, are fundamental scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a bromine atom onto the pyridine ring significantly alters its electronic properties, influencing its reactivity, intermolecular interactions, and biological activity. Theoretical and computational studies, primarily leveraging Density Functional Theory (DFT), have become indispensable for elucidating these electronic modifications. These in-silico investigations provide profound insights into molecular structure, stability, and reactivity, guiding the rational design of novel brominated pyridine derivatives for various applications, including drug development and materials science.[1][2] This guide details the computational methodologies employed and summarizes key findings on the electronic properties of these important molecules.

Theoretical Methodologies: A Standard Computational Protocol

The theoretical investigation of brominated pyridines typically follows a standardized computational workflow. Density Functional Theory (DFT) is the most prevalent method for these studies due to its balance of accuracy and computational efficiency.[3][4] The protocol generally involves geometry optimization, frequency analysis, and the calculation of various electronic properties.

Key Experimental Protocols

-

Software: Quantum chemical calculations are commonly performed using software packages such as Gaussian, Spartan, or Psi4.[5]

-

Method/Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its reliability in describing the electronic structure of organic molecules.[3][6] Other functionals like M06-2X may also be used for specific applications like geometry optimization and Natural Bond Orbital (NBO) analysis.[7]

-

Basis Set: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly chosen to accurately represent the molecular orbitals.[7][8] The latter includes diffuse functions (++) to better describe anions and weak interactions, and polarization functions (d,p) for more accurate geometries.

-

Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is achieved by optimizing the molecular geometry without any symmetry constraints.[7]

-

Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculations: Once a stable structure is confirmed, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability.[8][9]

-

Molecular Electrostatic Potential (MESP): MESP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps are crucial for understanding intermolecular interactions like hydrogen and halogen bonding.[10][11]

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, global hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[6]

-

Caption: Standard workflow for computational analysis of brominated pyridines.

Core Electronic Properties

The electronic properties of brominated pyridines are dominated by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the bromine substituent.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's stability and reactivity.[9] A smaller gap suggests higher polarizability and greater chemical reactivity, whereas a larger gap indicates higher kinetic stability.[8][9]

Theoretical studies have quantified these values for several brominated pyridine derivatives. For instance, calculations on novel pyridine derivatives synthesized via Suzuki cross-coupling reactions show ΔE values ranging from approximately 4.13 to 5.00 eV, indicating high kinetic stability.[8]

Table 1: Calculated Frontier Molecular Orbital Energies (eV)

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source |

|---|---|---|---|---|---|

| 3-Bromo-2-hydroxypyridine | DFT/B3LYP | -6.880 | -1.475 | 5.405 | [9] |

| 5-Aryl-2-methylpyridin-3-amine derivatives (2a-2i) | B3LYP/6-31G(d,p) | - | - | ~4.13 - 4.86 | [8] |

| N-acetyl-5-aryl-2-methylpyridin-3-amine derivatives (4a-4i) | B3LYP/6-31G(d,p) | - | - | ~4.51 - 5.00 | [8] |

| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine | DFT | - | - | - |[12] |

Note: Specific HOMO/LUMO values for each derivative in the series were not detailed in the abstract but the range of the energy gap was provided.

The distribution of these orbitals is also significant. For 3-bromo-2-hydroxypyridine, the HOMO is delocalized across the carbon atoms of the pyridine ring, while the LUMO is of a π* type, indicating that a HOMO→LUMO transition involves a transfer of electron density to the entire pyridine ring and the oxygen atom.[9]

Molecular Electrostatic Potential (MESP)

The MESP is a visual representation of the charge distribution on the molecular surface. It is an invaluable tool for predicting how a molecule will interact with other species.[11] Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In brominated pyridines, the MESP is used to analyze and predict the strength of noncovalent interactions, such as halogen bonding (C-Br···X) and hydrogen bonding (N-H···X).[10] The area along the extension of the C-Br bond often exhibits a region of positive electrostatic potential known as a "σ-hole," which can engage in favorable electrostatic interactions with Lewis bases.[5] This is fundamental to understanding the role of brominated pyridines in crystal engineering and ligand-protein binding.

Caption: Logical relationships in studies of brominated pyridines.

Conclusion

Theoretical studies provide a powerful lens through which to examine the electronic properties of brominated pyridines. By employing methods like DFT, researchers can accurately predict geometries, frontier orbital energies, and electrostatic potentials. This data is critical for understanding the structure-property relationships that govern the behavior of these molecules. The HOMO-LUMO energy gap serves as a reliable indicator of chemical reactivity, while MESP analysis clarifies the nature of noncovalent interactions essential for molecular recognition and self-assembly. For drug development professionals and materials scientists, these computational insights are invaluable for the rational design of new brominated pyridine derivatives with tailored electronic characteristics and desired functionalities.

References

- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions | MDPI [mdpi.com]

- 2. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the (Very Flat) Potential Energy Landscape of R-Br…π Interactions with Accurate CCSD(T) and SAPT Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. The Correlation between Calculated Electrostatic Potential and Crystal Structures; Theoretical Study and the Crystal Structure of 3-Bromopyridinium Aquatrichlorocuprate(II) | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of Methyl 5-bromo-6-methylpicolinate

An In-depth Technical Guide to Methyl 5-bromo-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a key intermediate in various synthetic processes.

Core Chemical Identity

This compound is a brominated methylpyridine derivative utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its structure offers multiple sites for functionalization, making it a valuable building block in medicinal chemistry and material science.[1][2]

| Identifier | Value |

| CAS Number | 1215860-20-0[3] |

| Molecular Formula | C₈H₈BrNO₂[3] |

| Molecular Weight | 230.06 g/mol [3] |

| IUPAC Name | methyl 5-bromo-6-methylpyridine-2-carboxylate |

| Synonyms | 5-Bromo-6-methylpyridine-2-carboxylic acid methyl ester, methyl 5-bromo-6-methyl-2-pyridinecarboxylate[4] |

| MDL Number | MFCD09753045 |

Physicochemical Properties

The compound is typically an off-white to yellow solid.[3] Key physical and chemical data are summarized below.

| Property | Value |

| Physical Form | Solid, Powder[1] |

| Appearance | Off-white to yellow Solid[3] |

| Boiling Point | 301.8 ± 37.0 °C (Predicted)[2][3][5] |

| Density | 1.503 ± 0.06 g/cm³ (Predicted)[2][3] |

| pKa | -0.43 ± 0.10 (Predicted)[2][3] |

| Purity | Typically ≥97% |

| Storage | Inert atmosphere, Room Temperature[2][3] |

Experimental Protocols

General Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via esterification of its corresponding carboxylic acid.[3]

Materials:

-

5-bromo-6-methylpyridine-2-carboxylic acid

-

Methanol (CH₃OH)

-

Thionyl chloride (SOCl₂)

-

Methyl tert-butyl ether (MTBE)

-

Hexane

-

Water

Procedure:

-

In a reactor equipped with a glass liner, 5-bromo-6-methylpyridine-2-carboxylic acid (30 kg, 138.9 mol) and methanol (133 kg, 4156 mol) are added sequentially.[3]

-

Thionyl chloride (36.8 kg, 309.2 mol) is slowly added while stirring, maintaining the reaction temperature between 20-30 °C.[3]

-

After the addition is complete, the reaction mixture is heated to 55-65 °C and held at this temperature for 2 hours.[3]

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the remaining starting material is less than 2%.[3]

-

The solvent is removed by distillation under reduced pressure at a temperature below 40 °C.[3]

-

Methyl tert-butyl ether (MTBE, 280 kg) is added to the residue, and the mixture is stirred for 30 minutes to dissolve the crude product.[3]

-

The MTBE solution is transferred to a separate drum. Water (300 kg) is added to the original reactor, and the MTBE solution is pumped back into the reactor while maintaining a temperature of 0-5 °C and stirring for 1 hour.[3]

-

After phase separation, the aqueous layer is extracted with MTBE (60 kg).[3]

-

The organic phases are combined and concentrated again under reduced pressure at a temperature below 40 °C.[3]

-

Hexane (60 kg) is added to the concentrated residue. The mixture is stirred, and the resulting solid is separated by centrifugation and dried.[3]

-

The final product is obtained as a white powder with a purity greater than 98% and a molar yield of 70%.[3]

Logical and Experimental Workflow

This compound serves as a crucial starting material or intermediate in multi-step synthetic pathways. The following diagram illustrates its general role in a synthetic workflow.

Caption: General synthetic workflow illustrating the role of this compound.

Applications in Research and Development

This compound is primarily used as a chemical intermediate for creating more complex organic compounds.[2] Its unique structure and reactivity make it a valuable component in the development of novel molecules.[2]

-

Pharmaceutical Development: It serves as a potential precursor in the development of new pharmaceuticals.[2] Its structure may contribute to the creation of novel drug candidates with specific therapeutic properties.[2]

-

Material Science: The compound is used as a component in the development of new materials, where its incorporation can lead to substances with unique characteristics like improved stability or reactivity.[2]

-

Chemical Synthesis: It is a key building block for various heterocyclic derivatives, which are important in the agrochemical and fine chemical industries.[1]

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

The compound is designated with the GHS07 pictogram (Exclamation mark) and the signal word "Warning". Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 5-bromo-6-methylpicolinate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-6-methylpicolinate is a versatile heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its pyridine core, substituted with a bromine atom, a methyl group, and a methyl ester, offers multiple reaction sites for functionalization. The bromine atom, in particular, serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are pivotal in the synthesis of biologically active compounds, including potential kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

The strategic placement of the bromo, methyl, and methyl ester groups on the pyridine ring makes this compound an attractive starting material for the synthesis of a variety of pharmaceutical intermediates. The bromo group at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties. These transformations are fundamental in the construction of compounds targeting a range of therapeutic areas.

One significant area of application is in the development of kinase inhibitors. Picolinamide-based derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis. By functionalizing the this compound core, novel analogues of established kinase inhibitors, such as Sorafenib, can be synthesized and evaluated for their therapeutic potential.

Cross-Coupling Reactions: Protocols and Data

The following sections detail the experimental protocols for three major classes of palladium-catalyzed cross-coupling reactions using this compound as a key reactant. The quantitative data for these reactions are summarized in the subsequent tables.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Experimental Protocol: Synthesis of Methyl 5-aryl-6-methylpicolinates

-

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, for example, K₂CO₃ (2.0 equiv.).

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated evacuation and backfilling.

-

A degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), is added via syringe.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique like TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired Methyl 5-aryl-6-methylpicolinate.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Methyl 5-phenyl-6-methylpicolinate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-6-methylpicolinate | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 92 |

| 3 | Thiophen-3-ylboronic acid | Methyl 6-methyl-5-(thiophen-3-yl)picolinate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | 20 | 78 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of aryl alkynes, which are valuable intermediates in the preparation of various heterocyclic compounds and natural products.

Experimental Protocol: Synthesis of Methyl 5-alkynyl-6-methylpicolinates

-

To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.).

-

The flask is evacuated and backfilled with an inert gas.

-

Anhydrous solvent, such as triethylamine or a mixture of THF and triethylamine, is added, followed by the terminal alkyne (1.2 equiv.).

-

The reaction mixture is stirred at room temperature or heated to 50-70 °C for 4-12 hours, with reaction progress monitored by TLC or GC-MS.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the pure Methyl 5-alkynyl-6-methylpicolinate.

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Product | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Methyl 6-methyl-5-(phenylethynyl)picolinate | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 8 | 88 |

| 2 | Ethynyltrimethylsilane | Methyl 6-methyl-5-((trimethylsilyl)ethynyl)picolinate | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 | 6 | 91 |

| 3 | Propargyl alcohol | Methyl 5-(3-hydroxyprop-1-yn-1-yl)-6-methylpicolinate | PdCl₂(dppf) | CuI | Et₃N | DMF | 50 | 10 | 75 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for synthesizing arylamines and their derivatives, which are prevalent in many drug molecules.

Experimental Protocol: Synthesis of Methyl 5-amino-6-methylpicolinates

-

In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).

-

The desired primary or secondary amine (1.2 equiv.) is added, followed by an anhydrous, degassed solvent like toluene or dioxane.

-

The reaction tube is sealed and heated to 90-110 °C for 12-24 hours. The reaction should be monitored by LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove insoluble salts.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the target Methyl 5-amino-6-methylpicolinate derivative.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Product | Pd Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Methyl 5-anilino-6-methylpicolinate | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 82 |

| 2 | Morpholine | Methyl 6-methyl-5-morpholinopicolinate | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 89 |

| 3 | Benzylamine | Methyl 5-(benzylamino)-6-methylpicolinate | Pd₂(dba)₃ / DavePhos | Cs₂CO₃ | Toluene | 95 | 20 | 77 |

Signaling Pathways and Logical Relationships

The pharmaceutical intermediates synthesized from this compound can be further elaborated into compounds that modulate specific biological pathways. For instance, derivatives of picolinamide have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase in the angiogenesis signaling cascade. Inhibition of this pathway can lead to the suppression of tumor growth.

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for picolinamide-based inhibitors.

The following diagram illustrates the general workflow for synthesizing pharmaceutical intermediates from this compound using palladium-catalyzed cross-coupling reactions.

Caption: General experimental workflow for the synthesis of pharmaceutical intermediates.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide efficient and modular routes to functionalized picolinate derivatives. These protocols, along with the summarized quantitative data, offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel, biologically active compounds. The potential for these intermediates to be developed into kinase inhibitors, such as those targeting the VEGFR-2 signaling pathway, highlights the significance of this compound in modern medicinal chemistry.

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Methyl 5-bromo-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. This palladium-catalyzed reaction has become an indispensable tool in modern organic synthesis, especially within the pharmaceutical and materials science industries, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.

Methyl 5-bromo-6-methylpicolinate is a valuable building block in medicinal chemistry. The pyridine core is a common motif in numerous biologically active compounds, and the ability to introduce diverse aryl and heteroaryl substituents at the 5-position via Suzuki-Miyaura coupling allows for the rapid generation of libraries of compounds for drug discovery programs. These resulting 5-aryl-6-methylpicolinate derivatives are of significant interest for screening as potential therapeutic agents in various disease areas.

This document provides detailed application notes and a general protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps:

-

Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Palladium(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate species, which then transfers the organic group to the Palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings of bromo-pyridine derivatives.[1][2] Optimization may be necessary for specific substrates.

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 88-98 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 12 | 80-90 |

| 4 | 3-Chlorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | THF/H₂O (5:1) | 80 | 18 | 75-85 |

| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dimethoxyethane | 80 | 12 | 70-80 |

| 6 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 24 | 65-75 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the coupling of this compound with an arylboronic acid in solution.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane/water, Toluene/water, DMF, THF/water)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), any additional ligand, and the base (2-3 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-aryl-6-methylpicolinate.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them with care under an inert atmosphere.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualizations

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] Pyridine and its derivatives are crucial structural motifs in numerous biologically active compounds, making the functionalization of substituted pyridines, such as 5-bromopyridine derivatives, via Sonogashira coupling of significant interest to researchers in medicinal chemistry and drug development.[2]

These application notes provide a comprehensive overview of Sonogashira coupling protocols for various 5-bromopyridine derivatives, including detailed experimental procedures and a summary of reaction conditions with corresponding yields.

General Principles

The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles involving palladium and copper. The generally accepted mechanism involves the oxidative addition of the 5-bromopyridine derivative to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt in the presence of a base), and subsequent reductive elimination to yield the desired 5-alkynylpyridine product and regenerate the Pd(0) catalyst.[3]

Variations of the standard protocol exist, including copper-free and microwave-assisted methods, which can offer advantages such as reduced homocoupling of the alkyne and significantly shorter reaction times, respectively.[4][5]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Sonogashira coupling of various bromopyridine derivatives with a range of terminal alkynes. While direct data for a wide array of 5-bromopyridine derivatives is compiled where available, data for structurally similar bromopyridines (e.g., 2-amino-3-bromopyridines) are also included to provide a strong basis for reaction optimization.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes *

| Entry | Aryl Bromide Substrate | Alkyne Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |

| 2 | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 91 |

| 3 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 |

| 4 | 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 84 |

| 5 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 89 |

| 6 | 2-Amino-3-bromo-5-chloropyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 81 |

*Data adapted from a study on 2-amino-3-bromopyridines, which are expected to have similar reactivity to 5-bromo-2-aminopyridine derivatives.[6]

Table 2: Sonogashira Coupling of Other Bromopyridine and Azine Derivatives

| Entry | Bromo-Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-N-phenylpyridin-3-amine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | - | CuI (10) | Et₃N | DMF | 80 | 6 | High (Not quantified) |

| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | Cyclopropylacetylene | Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N | THF | RT | 16 | 85 |

| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 3-Butyn-1-ol | Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N | THF | RT | 16 | 90 |

| 4 | 5-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | - | CuI (5-10) | Et₃N | THF | RT | 4 | 92 |

| 5 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Et₃N | DMF | 80 | 4-6 | 93 |

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of 5-bromopyridine derivatives. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Standard Sonogashira Coupling

This protocol is a general starting point for the coupling of various 5-bromopyridine derivatives with terminal alkynes.

Materials:

-

5-Bromopyridine derivative (1.0 equiv)

-

Terminal alkyne (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2–5 mol%)

-

Copper(I) iodide (CuI, 5–10 mol%)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF, THF, or acetonitrile)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask, add the 5-bromopyridine derivative, palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

-

Add the anhydrous, degassed solvent via syringe.

-

Add the amine base to the mixture, followed by the dropwise addition of the terminal alkyne.

-

Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylpyridine derivative.

Protocol 2: Microwave-Assisted Sonogashira Coupling

This protocol is suitable for accelerating reaction times, particularly for less reactive substrates.[4]

Materials:

-

5-Bromopyridine derivative (1.0 equiv)

-

Terminal alkyne (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., PPh₃)

-

Copper(I) iodide (CuI)

-

Base (e.g., Et₃N)

-

Solvent (e.g., DMF or acetonitrile)

-

Microwave reactor vials

Procedure:

-

To a microwave reactor vial, add the 5-bromopyridine derivative, palladium catalyst, ligand, CuI, and base.

-

Add the solvent and the terminal alkyne.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to the desired temperature (e.g., 100–150 °C) for a specified time (e.g., 10–30 minutes).

-

After cooling, work up the reaction mixture as described in Protocol 1.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol is useful for substrates that are sensitive to copper salts or to avoid the formation of alkyne homocoupling byproducts.[7]

Materials:

-

5-Bromopyridine derivative (1.0 equiv)

-

Terminal alkyne (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst)

-

Ligand (e.g., a bulky phosphine ligand like S-Phos)

-

Base (e.g., Cs₂CO₃ or an amine base like n-Bu₄N⁺OH⁻)

-

Anhydrous, degassed solvent (e.g., THF, dioxane, or an aqueous mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Follow the general setup procedure as described in Protocol 1, omitting the copper(I) iodide.

-

The choice of palladium catalyst, ligand, and base is crucial for a successful copper-free reaction and may require more rigorous optimization.

-

The reaction may require elevated temperatures and longer reaction times compared to the copper-catalyzed protocol.

-

Work up and purify the product as described in Protocol 1.